Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes an eight-membered ring with two double bonds and two ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclooctatetraene reacts with dimethyl acetylenedicarboxylate under high-pressure conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors and efficient catalysts can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, resulting in the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include diacids, saturated derivatives, and various substituted esters or amides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which dimethyl cycloocta-3,7-diene-1,2-dicarboxylate exerts its effects involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction mechanism involves the formation of a six-membered ring through the interaction of the diene and dienophile components. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Vergleich Mit ähnlichen Verbindungen
Dimethyl cycloocta-3,7-diene-1,2-dicarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: A precursor in the synthesis of this compound, known for its unique electronic properties.
Dimethyl acetylenedicarboxylate: Another key reactant in the synthesis, used in various cycloaddition reactions.
Cyclopentadiene: A smaller cyclic diene that also participates in Diels-Alder reactions but forms different products due to its five-membered ring structure.
Eigenschaften
CAS-Nummer |
41937-77-3 |
---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
dimethyl cycloocta-3,7-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
KSJQUQVBKFWMBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C=CCCC=CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.